molecular formula C18H35ClN2O6S B1675470 Lincomycin hydrochloride monohydrate CAS No. 7179-49-9

Lincomycin hydrochloride monohydrate

Cat. No.: B1675470
CAS No.: 7179-49-9
M. Wt: 443.0 g/mol
InChI Key: POUMFISTNHIPTI-WQOWNZQJSA-N
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Mechanism of Action

Target of Action

Lincomycin hydrochloride monohydrate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

Lincomycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit . This binding inhibits the peptidyl transferase, an enzyme responsible for peptide bond formation during protein synthesis . Additionally, it induces the dissociation of peptidyl-tRNA from the ribosome . These actions result in the inhibition of bacterial protein synthesis, thereby preventing the growth and proliferation of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by lincomycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, lincomycin prevents the production of essential proteins, leading to the cessation of bacterial growth . The downstream effects include the disruption of various cellular processes that rely on these proteins, ultimately leading to bacterial death .

Pharmacokinetics

The pharmacokinetics of lincomycin involve its absorption, distribution, metabolism, and excretion (ADME). After intramuscular administration of a single dose of 600 mg, lincomycin produces average peak serum concentrations of 11.6 µg/mL at 60 minutes and maintains therapeutic concentrations for 17 to 20 hours for most susceptible gram-positive organisms . The biological half-life after IM or IV administration is 5.4 ± 1.0 hours . Lincomycin is excreted via the kidneys and the bile duct .

Result of Action

The primary result of lincomycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, lincomycin disrupts the normal functioning of bacterial cells, leading to their death . This makes lincomycin effective against gram-positive bacteria .

Action Environment

The action of lincomycin can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can alter the normal flora of the colon, leading to overgrowth of certain bacteria like C. difficile . Additionally, the efficacy of lincomycin can be affected by the resistance developed by bacteria

Biochemical Analysis

Biochemical Properties

Lincomycin hydrochloride monohydrate functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA, interacting with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis, thereby exerting its antibacterial effects .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is effective against Gram-positive cocci and bacilli as well as some Gram-negative cocci and other organisms such as Haemophilus spp . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 50S subunit of bacterial ribosomes and suppressing protein synthesis via inhibition of peptidyl transferases . This binding interaction with biomolecules leads to enzyme inhibition, changes in gene expression, and ultimately, the antibacterial effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to maintain its shelf life at 25°C in various solutions, with less than 5% degradation occurring over a 31-day period . It has also been observed that the compound shows less rapid degradation at 60°C in acid than in basic solution .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been used in veterinary medicine for the treatment of infected wounds, abscesses, and dental infections . Side effects such as vomiting, diarrhea, or drooling can occur, and serious side effects include continued or severe bloody stools, trouble swallowing, lack of appetite, or yellowing of the skin, gums, or eyes .

Metabolic Pathways

The metabolic pathways of this compound are not well defined. It is known that the primary product recovered following administration in humans is unchanged lincomycin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that the compound is excreted primarily through the kidneys and bile ducts .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its mechanism of action, it is likely that it localizes to the ribosomes within bacterial cells where it exerts its effects by inhibiting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lincomycin hydrochloride monohydrate is synthesized through the fermentation of Streptomyces lincolnensis. The fermentation broth is filtered to remove the bacterial cells, and the filtrate is treated with various solvents to extract the antibiotic. The crude lincomycin is then purified through crystallization and converted to its hydrochloride monohydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Lincomycin hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Lincomycin Hydrochloride Monohydrate: this compound is unique due to its specific activity against certain Gram-positive bacteria and its use in patients with penicillin allergies. Its ability to inhibit bacterial protein synthesis makes it a valuable antibiotic in clinical settings .

Properties

CAS No.

7179-49-9

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443.0 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10+,11-,12-,13-,14+,15+,16+,18+;/m0./s1

InChI Key

POUMFISTNHIPTI-WQOWNZQJSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Appearance

Solid powder

7179-49-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

154-21-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epilincomycin
Hemihydrate Lincomycin Monohydrochloride
Lincocin
Lincolnensin
Lincomycin
Lincomycin A
Lincomycin Hydrochloride
Lincomycin Monohydrochloride
Lincomycin Monohydrochloride, (2S-cis)-Isomer
Lincomycin Monohydrochloride, (L-threo)-Isomer
Lincomycin Monohydrochloride, Hemihydrate
Lincomycin, (2S-cis)-Isomer
Lincomycin, (L-threo)-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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